3-(Pyridin-2-yldisulfanyl)propanehydrazide HCl
Description
3-(Pyridin-2-yldisulfanyl)propanehydrazide HCl (CAS: 115616-51-8) is a hydrazide derivative featuring a pyridine ring linked via a disulfide bond to a propanehydrazide backbone. Its molecular formula is C₈H₁₁N₃OS₂, with a molecular weight of 229.32 g/mol . Key physical properties include a density of 1.35 g/cm³, melting point of 87–90°C, and solubility in polar solvents due to its 118.61 Ų polar surface area (PSA) . The compound is primarily utilized as a PDPH crosslinker in biochemical applications, leveraging its disulfide bond for reversible conjugation under reducing conditions .
Properties
IUPAC Name |
3-(pyridin-2-yldisulfanyl)propanehydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS2.ClH/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8;/h1-3,5H,4,6,9H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSPDFWCLKBTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178558-20-8 | |
| Record name | 3-(Pyridin-2-yldisulfanyl)propanehydrazide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178558208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Pyridin-2-yldisulfanyl)propanehydrazide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6GGQ96EAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-2-yldisulfanyl)propanehydrazide hydrochloride typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two pyridine-2-thiol molecules. This can be achieved through oxidation reactions using oxidizing agents such as hydrogen peroxide or iodine.
Hydrazide Formation: The disulfide compound is then reacted with 3-bromopropanoic acid hydrazide under basic conditions to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of 3-(Pyridin-2-yldisulfanyl)propanehydrazide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale oxidation and hydrazide formation reactions are conducted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield thiol derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Thiol Derivatives: From reduction reactions.
Substituted Hydrazides: From nucleophilic substitution reactions.
Scientific Research Applications
Biochemical Applications
Bioconjugation Techniques
The compound can be utilized as a linker in bioconjugation processes due to its reactive hydrazide group. This property allows for the attachment of various biomolecules (e.g., proteins, antibodies) to create targeted therapeutics or diagnostic agents .
Electrochemical Sensors
Research has explored the use of heterobifunctional linkers like 3-(Pyridin-2-yldisulfanyl)propanehydrazide HCl in developing electrochemical sensors for detecting analytes such as glucose and other biomolecules. The compound's ability to form stable conjugates enhances sensor sensitivity and specificity .
Materials Science
Nanomaterials Synthesis
The compound is being investigated for its role in synthesizing nanomaterials with tailored properties for applications in drug delivery systems and nanomedicine. Its ability to form stable complexes with metal ions can lead to innovative materials with unique optical and electronic properties .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential antioxidant and anticancer properties; drug development applications |
| Biochemical Applications | Use as a bioconjugation linker; development of electrochemical sensors |
| Materials Science | Synthesis of nanomaterials for drug delivery systems |
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yldisulfanyl)propanehydrazide hydrochloride involves its ability to form and break disulfide bonds. This property is crucial in its interactions with biological molecules, particularly proteins. The compound can modify cysteine residues in proteins, leading to changes in protein structure and function. This mechanism is exploited in various applications, including drug delivery and protein modification.
Comparison with Similar Compounds
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (Compound 3)
- Structure : Replaces pyridine with pyrimidine and incorporates an oxadiazole-thione ring.
- Synthesis: Synthesized via refluxing hydrazide derivatives with carbon disulfide and KOH in ethanol .
- Lacks the disulfide bond critical for redox-sensitive applications.
- Applications : Primarily explored in antimicrobial and antitumor studies due to its heterocyclic diversity .
N'-Arylidene-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide Derivatives
- Structure : Features a benzooxazolone group and arylidene substituents.
- Biological Activity : Exhibits MAO-B inhibition (45–94% at 10⁻³ M) , surpassing MAO-A inhibition (39–69%) .
- Key Differences :
- The benzooxazolone moiety enhances lipophilicity (LogP ~2.3 vs. 2.29 for the target compound), favoring blood-brain barrier penetration.
- Absence of disulfide limits use in conjugation chemistry.
- Applications : Neuroprotective agents targeting Parkinson’s disease .
2-(1,3-Dioxooctahydro-2H-isoindole-2-yl)-N'-(quinazoline-4(3H)-ylidene)propanehydrazide
- Structure : Contains isoindole and quinazoline groups.
- Biological Activity : Mimics Glibenclamide in binding to KATP channels via hydrogen bonds (ARG1246, TYR377) and hydrophobic interactions (LEU592) .
- Key Differences :
- The isoindole-quinazoline system enables multivalent interactions with ion channels.
- Less redox-reactive due to the absence of disulfide.
- Applications : Antidiabetic drug candidates .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s disulfide bond allows reversible crosslinking , unlike oxadiazole or benzooxazolone derivatives, which form irreversible covalent bonds .
- Biological Specificity : While MAO inhibitors (e.g., benzooxazolone derivatives) target enzymatic activity, the disulfide in this compound enables site-specific drug delivery in proteolysis-targeting chimeras (PROTACs) .
- Safety Profile : The compound’s Xn hazard code indicates irritancy risks, necessitating handling precautions absent in isoindole-based derivatives .
Biological Activity
3-(Pyridin-2-yldisulfanyl)propanehydrazide hydrochloride (CAS No. 178558-20-8) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C8H12ClN3OS, and it has garnered attention for its potential therapeutic applications, including antimicrobial and anticancer properties.
| Property | Details |
|---|---|
| Molecular Weight | 229.32 g/mol |
| Molecular Formula | C8H11N3OS2·HCl |
| CAS Number | 178558-20-8 |
| Boiling Point | Not available |
| Storage Conditions | Sealed in dry conditions at 2-8°C |
Antimicrobial Activity
Research indicates that 3-(Pyridin-2-yldisulfanyl)propanehydrazide HCl exhibits notable antimicrobial properties. In various studies, it has been tested against a range of bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the compound's activity against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial potential.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
Research Findings
In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line.
The proposed mechanism of action involves the formation of disulfide bonds with cellular thiols, leading to oxidative stress and subsequent apoptosis in targeted cells. This mechanism is particularly relevant in cancer therapy, where inducing oxidative stress can selectively kill malignant cells.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other hydrazide derivatives known for their therapeutic effects.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Induces oxidative stress |
| Benzohydrazide | Low | Moderate | Inhibits DNA synthesis |
| Acetylhydrazine | Moderate | Low | Disrupts cellular metabolism |
Safety and Handling
As with many chemical compounds, safety precautions are essential when handling this compound. It is classified as a hazardous substance with the following safety statements:
- Signal Word: Warning
- Hazard Statements:
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- Precautionary Statements:
- P264: Wash hands thoroughly after handling
- P280: Wear protective gloves/eye protection
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 3-(Pyridin-2-yldisulfanyl)propanehydrazide HCl?
- Methodological Answer : Synthesis typically involves coupling pyridin-2-yldisulfide with propanehydrazide under controlled acidic conditions. Characterization requires a combination of nuclear magnetic resonance (NMR) for structural confirmation (e.g., pyridine ring protons at δ 8.5–7.5 ppm), mass spectrometry (ESI-MS for molecular ion peaks), and elemental analysis to verify purity (>95%). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is critical for assessing hydrazide stability and byproduct formation .
Q. How should researchers handle the compound’s stability and reactivity under various experimental conditions?
- Methodological Answer : The compound’s disulfide bond is sensitive to reducing agents and light. Store in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent oxidation . Reactivity studies should include pH-dependent stability assays (e.g., in buffers from pH 2–10) and thermal gravimetric analysis (TGA) to identify decomposition thresholds. Pre-experimental controls must account for thiol-disulfide exchange interference .
Advanced Research Questions
Q. How can computational methods be integrated with experimental data to optimize reaction pathways involving this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states. Pair this with experimental kinetic data (e.g., stopped-flow spectroscopy for disulfide bond dynamics) to validate computational predictions. Tools like the ICReDD framework enable feedback loops where experimental results refine computational models, reducing trial-and-error cycles .
Q. What strategies are effective for resolving conflicting data in reaction mechanisms involving the pyridinyl-disulfide moiety?
- Methodological Answer : Contradictions in mechanistic studies (e.g., competing nucleophilic attack vs. radical pathways) require comparative analysis. Employ isotopic labeling (e.g., ¹⁵N in the hydrazide group) to track reaction pathways via NMR or mass spectrometry. Combine this with kinetic isotope effect (KIE) studies and electron paramagnetic resonance (EPR) to detect radical intermediates. Theoretical frameworks (e.g., Marcus theory for electron transfer) can reconcile divergent results .
Q. How can factorial design of experiments (DoE) optimize reaction parameters for synthesizing derivatives of this compound?
- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (25–60°C), pH (4–7), and molar ratio (1:1 to 1:3). Use response surface methodology (RSM) to model yield (%) and purity (%) as outputs. Statistical software (e.g., JMP or Minitab) identifies interactions between factors, enabling Pareto charts to prioritize significant variables. Validate with confirmatory runs at predicted optimal conditions .
Q. What advanced techniques are suitable for probing the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd). For dynamic interactions, use stopped-flow fluorescence to monitor conformational changes in real time. Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by site-directed mutagenesis of target proteins. Cross-reference with X-ray crystallography or cryo-EM structures for atomic-level resolution .
Data Contradiction and Validation
Q. How to address discrepancies between computational predictions and experimental outcomes in disulfide bond reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects or implicit solvation models in simulations. Explicit solvent molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) improve accuracy. Experimentally, use solvent polarity scales (e.g., ET(30)) to correlate reactivity with solvent environment. Validate with kinetic studies under varying dielectric conditions .
Q. What protocols ensure reproducibility in cross-disciplinary studies involving this compound?
- Methodological Answer : Standardize synthetic protocols using CRDC guidelines for chemical engineering design (e.g., RDF2050112 for reactor fundamentals). Document all parameters (e.g., stirring rate, inert gas flow rate) via electronic lab notebooks (ELNs). Share raw data (NMR FID files, HPLC chromatograms) in repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
